molecular formula C13H15NO3 B1267291 Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate CAS No. 52450-32-5

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B1267291
CAS No.: 52450-32-5
M. Wt: 233.26 g/mol
InChI Key: QVGUCCHRJMBKNX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . It is a pyrrolidine derivative, characterized by a phenyl group attached to the pyrrolidine ring, and an ester functional group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, it may inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can interact with proteins involved in signal transduction, influencing cellular communication processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    4-Phenyl-2-pyrrolidone: Similar structure but lacks the ester functional group.

    2-Oxo-4-phenylpyrrolidine: Similar structure but lacks the ethyl ester group.

    4-(4-Chlorophenyl)pyrrolidin-2-one: Contains a chlorine substituent on the phenyl ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)11-10(8-14-12(11)15)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGUCCHRJMBKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310588
Record name ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52450-32-5
Record name 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52450-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 229041
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Record name 52450-32-5
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Record name ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
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Record name ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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